molecular formula C9H7ClF2O2 B2627999 3-(3-Chloro-2,4-difluorophenyl)propanoic acid CAS No. 1379331-58-4

3-(3-Chloro-2,4-difluorophenyl)propanoic acid

Cat. No.: B2627999
CAS No.: 1379331-58-4
M. Wt: 220.6
InChI Key: KYQUVBSJWOBITE-UHFFFAOYSA-N
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Description

3-(3-Chloro-2,4-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2,4-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-2,4-difluorobenzene.

    Grignard Reaction: The 3-chloro-2,4-difluorobenzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.

    Carboxylation: The phenyl magnesium bromide intermediate is then subjected to carboxylation using carbon dioxide to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.

Major Products

    Substitution: Products include various substituted phenylpropanoic acids.

    Oxidation: Products include carboxylate salts.

    Reduction: Products include alcohols.

    Esterification: Products include esters of this compound.

Scientific Research Applications

3-(3-Chloro-2,4-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,4-difluorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)propanoic acid
  • 3-(3-Chloro-4-fluorophenyl)propanoic acid
  • 3-(3-Bromo-2,4-difluorophenyl)propanoic acid

Uniqueness

3-(3-Chloro-2,4-difluorophenyl)propanoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-2,4-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c10-8-6(11)3-1-5(9(8)12)2-4-7(13)14/h1,3H,2,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQUVBSJWOBITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCC(=O)O)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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